![molecular formula C12H16N4O2S2 B1421330 N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide CAS No. 1199216-00-6](/img/structure/B1421330.png)
N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide
Overview
Description
“N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide” is a chemical compound with the CAS Number: 1199215-74-1. Its molecular weight is 262.34 .
Synthesis Analysis
The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another synthesis method involves the use of N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide and various suitable aldehydes .Molecular Structure Analysis
The InChI Code of the compound is 1S/C12H14N4OS/c13-12-16-15-10(18-12)7-4-8-14-11(17)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,13,16)(H,14,17). The InChI key is HJPMWPULUMDXCK-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been used in the synthesis of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives . It has also been used in the preparation of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles .Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.34. Its InChI Code is 1S/C12H14N4OS/c13-12-16-15-10(18-12)7-4-8-14-11(17)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,13,16)(H,14,17) and the InChI key is HJPMWPULUMDXCK-UHFFFAOYSA-N .Scientific Research Applications
Urease Inhibitory Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : This compound has been evaluated for its urease inhibitor activities . Urease is a critical enzyme for the survival of Helicobacter pylori, a bacterium that causes gastrointestinal infection . Inhibiting this enzyme is an efficient way to treat infections caused by this bacterium .
- Methods of Application : The compounds were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The molecular docking simulation was performed using AutoDock4 .
- Results : The synthesized compounds showed high activity against the urease enzyme . Compound 7j showed the greatest inhibitory activity with an IC50 of 2.85 µM .
Anticancer Activity
- Scientific Field : Oncology
- Summary of Application : This compound has shown good antiproliferative activity against various cancer cell lines .
- Methods of Application : The cytotoxic effects of the compounds were determined using the MTT assay . The compounds were incubated with the cancer cell lines for 48 hours .
- Results : The compound showed significant increase in in vitro anticancer activity in comparison to the standard drug Adriamycin . It also showed good antiproliferative activity against A549 lung carcinoma cells .
Future Directions
properties
IUPAC Name |
N-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S2/c1-9-4-6-10(7-5-9)20(17,18)14-8-2-3-11-15-16-12(13)19-11/h4-7,14H,2-3,8H2,1H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMARTLAQNLBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



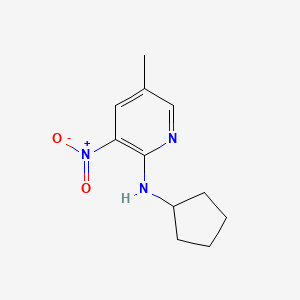

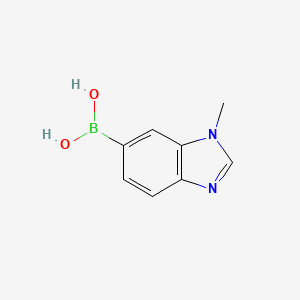



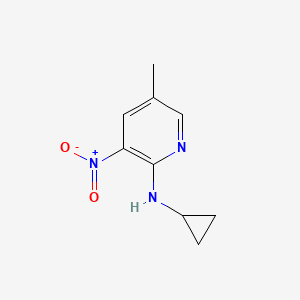
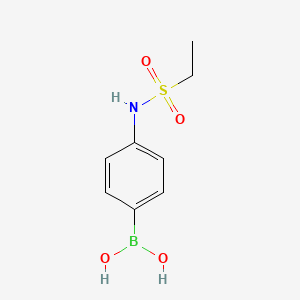
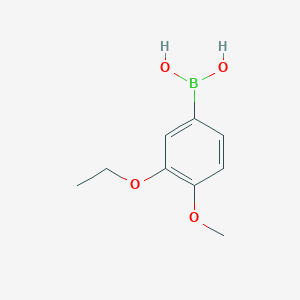
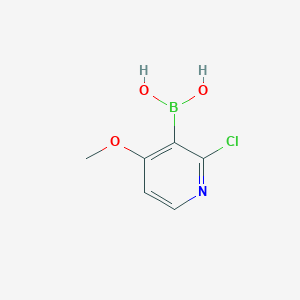
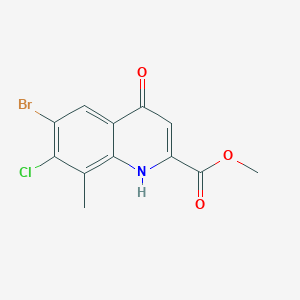

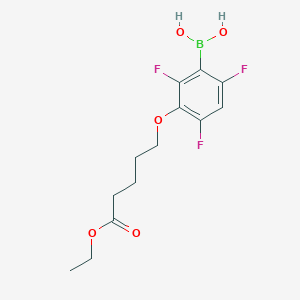
![Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate](/img/structure/B1421270.png)